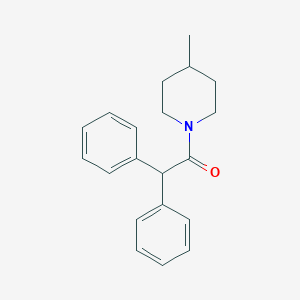![molecular formula C21H24FN3O2 B239723 N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B239723.png)
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective antagonist of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
Mechanism of Action
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. The histamine H3 receptor plays a crucial role in regulating neurotransmitter release, including the release of dopamine, serotonin, and norepinephrine. By blocking the histamine H3 receptor, N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine can increase the release of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which can have anti-inflammatory, analgesic, and anti-convulsant properties. It has also been shown to improve cognitive function and memory, which makes it a potential candidate for the treatment of Alzheimer's disease and other cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is its selectivity for the histamine H3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. One potential direction is to study its potential use in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for in vivo studies.
Synthesis Methods
The synthesis of N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves several steps, including the reaction of 3-methoxybenzyl chloride with sodium hydroxide to form 3-methoxybenzyl alcohol, which is then reacted with 2-[(4-fluorobenzyl)oxy]benzaldehyde in the presence of potassium carbonate to form the intermediate product. This intermediate is then reacted with 1H-imidazole-1-propanamine in the presence of palladium on carbon to form the final product.
Scientific Research Applications
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-convulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Product Name |
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
Molecular Formula |
C21H24FN3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C21H24FN3O2/c1-26-20-5-2-4-18(14-23-10-3-12-25-13-11-24-16-25)21(20)27-15-17-6-8-19(22)9-7-17/h2,4-9,11,13,16,23H,3,10,12,14-15H2,1H3 |
InChI Key |
OKINFDJBUFVLRP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)


![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)


